molecular formula C20H23NO3 B14285527 3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid CAS No. 137339-01-6

3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid

Cat. No.: B14285527
CAS No.: 137339-01-6
M. Wt: 325.4 g/mol
InChI Key: SLIQUJNEOCDLDO-UHFFFAOYSA-N
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Description

3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid: is a chemical compound that belongs to the xanthene dye family. It is known for its vibrant fluorescence and is commonly used in various scientific and industrial applications. The compound’s structure consists of a xanthene core with a carboxylic acid group and a diethylaminoethyl substituent, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid typically involves the following steps:

    Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.

    Introduction of the Diethylaminoethyl Group: The diethylaminoethyl group is introduced through a nucleophilic substitution reaction. This involves reacting the xanthene core with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the xanthene core, resulting in the formation of reduced xanthene derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced xanthene derivatives.

    Substitution: Various substituted xanthene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Fluorescent Probes: The compound is widely used as a fluorescent probe in various chemical assays due to its strong fluorescence.

    pH Indicators: It serves as a pH indicator in titrations and other analytical techniques.

Biology:

    Cell Imaging: The compound is used in cell imaging to visualize cellular structures and processes.

    Fluorescent Tagging: It is employed to tag biomolecules for tracking and analysis in biological studies.

Medicine:

    Diagnostic Tools: The compound is used in diagnostic tools for detecting specific biomolecules and pathogens.

    Therapeutic Research: It is investigated for potential therapeutic applications, including drug delivery and photodynamic therapy.

Industry:

    Dyes and Pigments: The compound is used in the production of dyes and pigments for textiles and other materials.

    Sensors: It is utilized in the development of sensors for detecting various chemical and biological analytes.

Mechanism of Action

The mechanism of action of 3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid primarily involves its interaction with light and biological molecules. The compound absorbs light at specific wavelengths, leading to the excitation of electrons and subsequent fluorescence emission. This property is harnessed in various applications, including imaging and sensing.

Molecular Targets and Pathways:

    Fluorescence: The compound’s fluorescence is due to the excitation of electrons in the xanthene core, followed by emission of light as the electrons return to their ground state.

    Biological Interactions: The compound can interact with proteins, nucleic acids, and other biomolecules, allowing for its use in tagging and imaging applications.

Comparison with Similar Compounds

    Fluorescein: Another xanthene dye with similar fluorescence properties but different substituents.

    Rhodamine: A related compound with a similar xanthene core but different functional groups, leading to variations in fluorescence and chemical reactivity.

    Eosin: A xanthene dye with bromine substituents, used in histology and as a pH indicator.

Uniqueness: 3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and fluorescence properties. Its diethylaminoethyl group enhances its solubility and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

137339-01-6

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

3-[2-(diethylamino)ethyl]-9H-xanthene-9-carboxylic acid

InChI

InChI=1S/C20H23NO3/c1-3-21(4-2)12-11-14-9-10-16-18(13-14)24-17-8-6-5-7-15(17)19(16)20(22)23/h5-10,13,19H,3-4,11-12H2,1-2H3,(H,22,23)

InChI Key

SLIQUJNEOCDLDO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC1=CC2=C(C=C1)C(C3=CC=CC=C3O2)C(=O)O

Origin of Product

United States

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